molecular formula C17H32N2O2 B11445438 N-butan-2-yl-N~2~-(cyclohexylcarbonyl)leucinamide

N-butan-2-yl-N~2~-(cyclohexylcarbonyl)leucinamide

Cat. No.: B11445438
M. Wt: 296.4 g/mol
InChI Key: GJAIXCPDJXYXAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butan-2-yl-N~2~-(cyclohexylcarbonyl)leucinamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butan-2-yl group, a cyclohexylcarbonyl group, and a leucinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-N~2~-(cyclohexylcarbonyl)leucinamide typically involves the reaction of leucine with cyclohexylcarbonyl chloride in the presence of a base, followed by the addition of butan-2-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Leucine reacts with cyclohexylcarbonyl chloride in the presence of a base (e.g., triethylamine) to form N-cyclohexylcarbonyl-leucine.

    Step 2: N-cyclohexylcarbonyl-leucine is then reacted with butan-2-amine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-N~2~-(cyclohexylcarbonyl)leucinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amide group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-butan-2-yl-N~2~-(cyclohexylcarbonyl)leucinamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to protein interactions and enzyme inhibition.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butan-2-yl-N~2~-(cyclohexylcarbonyl)leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(butan-2-yl)-2-(cyclohexylamino)acetamide
  • N-(butan-2-yl)-2-(N-cyclohexylmethanesulfonamido)acetamide

Uniqueness

N-butan-2-yl-N~2~-(cyclohexylcarbonyl)leucinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C17H32N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

N-[1-(butan-2-ylamino)-4-methyl-1-oxopentan-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C17H32N2O2/c1-5-13(4)18-17(21)15(11-12(2)3)19-16(20)14-9-7-6-8-10-14/h12-15H,5-11H2,1-4H3,(H,18,21)(H,19,20)

InChI Key

GJAIXCPDJXYXAJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C(CC(C)C)NC(=O)C1CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.